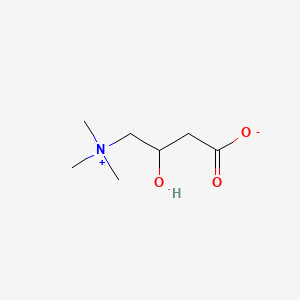

(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

Description

Contextualizing Carnitine within Fundamental Biochemistry

Carnitine is a quaternary ammonium (B1175870) compound that plays a critical role in energy metabolism across most mammals, plants, and some bacteria. wikipedia.org It is synthesized in the liver and kidneys from the essential amino acids lysine (B10760008) and methionine. mdpi.comnih.gov Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgmdpi.comekb.eg This process, often referred to as the "carnitine shuttle," is vital for tissues that heavily rely on fatty acids for fuel, such as skeletal and cardiac muscles. wikipedia.orgoregonstate.edu

Beyond its role in fatty acid transport, carnitine is also involved in modulating the intracellular ratio of acyl-CoA to free coenzyme A (CoA). ekb.eg By buffering excess acyl groups, carnitine helps to maintain a pool of free CoA, which is necessary for various metabolic pathways, including the Krebs cycle. mdpi.com It also participates in the removal of potentially toxic acyl groups from the cell. wikipedia.org

The naturally occurring form of carnitine is L-Carnitine. wikipedia.org This isomer is biologically active and is the form utilized by the body for its metabolic functions. oregonstate.eduscielo.br The body's ability to synthesize L-Carnitine, combined with its efficient reabsorption by the kidneys, is generally sufficient to prevent deficiency in healthy individuals. oregonstate.edu

Significance of Stereoisomerism in Biochemical Research: The Case of DL-Carnitine

Stereoisomerism is a fundamental concept in chemistry and biochemistry, where molecules with the same chemical formula and sequence of bonded atoms differ in the three-dimensional orientation of their atoms. ontosight.ainumberanalytics.com This spatial arrangement can have profound implications for a molecule's biological activity, as interactions with enzymes and receptors are often highly specific. ontosight.aisolubilityofthings.com The case of DL-Carnitine provides a clear illustration of the importance of stereoisomerism.

DL-Carnitine is a racemic mixture, meaning it contains equal amounts of two enantiomers: L-Carnitine and D-Carnitine. medchemexpress.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ontosight.ai While L-Carnitine is the biologically active form essential for fatty acid metabolism, D-Carnitine is not only inactive but can also act as an antagonist to L-Carnitine. wikipedia.orgscielo.brnih.gov

Research has shown that D-Carnitine can competitively inhibit the transport and function of L-Carnitine. oregonstate.eduscielo.br For instance, D-Carnitine can inhibit the enzyme carnitine acetyltransferase, which is crucial for the carnitine shuttle system. scielo.brfrontiersin.org This inhibition can lead to a depletion of L-Carnitine within tissues and potentially impair fatty acid oxidation. oregonstate.edu The distinct and opposing biological effects of the L- and D-isomers underscore the critical importance of stereospecificity in biochemical processes. The study of racemic mixtures like DL-Carnitine has been instrumental in understanding these specific interactions and has highlighted the necessity of using pure enantiomers in therapeutic and research applications.

The separation and analysis of carnitine enantiomers are crucial in research and pharmaceutical quality control. Various analytical techniques have been developed for this purpose, including high-performance liquid chromatography (HPLC) and capillary electrophoresis, often involving derivatization to enhance detection and separation. researchgate.netscirp.orgscirp.orgnih.gov

Historical Scientific Perceptions of DL-Carnitine as a Chemical Entity

Carnitine was first isolated from meat extracts in 1905. oregonstate.edu Early research into its function led to it being termed "vitamin BT" due to its essential role in the mealworm Tenebrio molitor. oregonstate.edu However, this classification was later recognized as a misnomer for higher organisms like humans, who can synthesize carnitine endogenously. oregonstate.eduscielo.br

In the mid-20th century, synthetic DL-Carnitine became available for research. The first report of a potential therapeutic application for carnitine, using the synthetic DL-form, was in 1958 for treating nutritional deficiencies in infants and children. karger.com At this early stage of research, the distinct biological roles of the individual stereoisomers were not fully understood.

Subsequent research, however, began to reveal the antagonistic effects of the D-isomer. Studies demonstrated that the administration of DL-Carnitine could lead to a competitive inhibition of L-Carnitine's function. scielo.br This growing body of evidence shifted the scientific perception away from viewing DL-Carnitine as a simple nutritional supplement. The focus moved towards understanding the specific, and often contrasting, biological activities of the individual L- and D-enantiomers. This evolution in scientific understanding emphasized the necessity of using the pure, biologically active L-isomer for nutritional and therapeutic purposes and established DL-Carnitine as a critical tool for investigating the stereospecificity of the carnitine transport and enzyme systems.

Detailed Research Findings

| Property | L-Carnitine | D-Carnitine | DL-Carnitine |

|---|---|---|---|

| Molecular Formula | C7H15NO3 wikipedia.org | C7H15NO3 | C7H15NO3 chemicalbook.com |

| Molar Mass | 161.201 g/mol wikipedia.org | 161.201 g/mol | 161.2 g/mol chemicalbook.com |

| Appearance | White powder wikipedia.org | Data not available | White crystalline powder chemicalbook.com |

| Melting Point | Data not available | Data not available | 197-198 °C (decomposes) chemicalbook.com |

| Solubility | Water-soluble wikipedia.org | Data not available | Water-soluble |

| Stereochemistry | R-(-)-isomer wikipedia.org | S-(+)-isomer wikipedia.org | Racemic mixture of R and S isomers medchemexpress.com |

| Biochemical Aspect | L-Carnitine | D-Carnitine | DL-Carnitine |

|---|---|---|---|

| Biological Activity | Biologically active, naturally occurring isomer wikipedia.orgoregonstate.edu | Biologically inactive in mammals, can be toxic by inhibiting L-carnitine wikipedia.orgnih.gov | Mixture of active and inhibitory isomers medchemexpress.com |

| Role in Fatty Acid Transport | Essential for transport of long-chain fatty acids into mitochondria mdpi.comekb.eg | Inhibits L-carnitine dependent fatty acid transport oregonstate.edu | Can impair fatty acid transport due to the presence of D-carnitine scielo.br |

| Effect on Carnitine Acetyltransferase | Substrate for the enzyme scielo.br | Competitive inhibitor of the enzyme scielo.brfrontiersin.org | Inhibitory effect due to the D-isomer scielo.br |

| Interaction with Carnitine Transporters | Transported by specific transporters like OCTN2 physiology.org | Competitively inhibits the transport of L-carnitine oregonstate.eduphysiology.org | Competitive inhibition of L-carnitine transport scielo.br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-ZCFIWIBFSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274509 | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

461-06-3, 44984-08-9, 541-15-1 | |

| Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Perspectives on Dl Carnitine in Scientific Inquiry

Evolution of Understanding of Carnitine's Isomeric Forms

The comprehension of carnitine's isomeric nature evolved over several decades, marking a critical progression in its scientific inquiry. Carnitine was first isolated from meat (Latin: carnus) in 1905. oregonstate.edu Its chemical structure as β-hydroxy-γ-N-trimethylaminobutyric acid was elucidated about two decades later, in 1927. lohmann-information.denih.gov

However, the critical aspect of its stereochemistry—the existence of two different spatial arrangements of its atoms, or isomers—was not fully appreciated until much later. Carnitine possesses a chiral carbon atom, meaning it can exist in two mirror-image forms: D-carnitine and L-carnitine. nih.govcreative-proteomics.com For a long time, carnitine was studied and synthesized as a racemic mixture, DL-Carnitine, containing equal parts of both isomers.

The turning point came in the early 1960s when it was definitively established that only the L-isomer of carnitine is biologically active and naturally occurs in animals. oregonstate.edulohmann-information.descielo.br Further research revealed that the D-isomer is not merely inactive but can act as a competitive inhibitor of L-carnitine. oregonstate.edulohmann-information.descirp.org It competes for the transport proteins that carry L-carnitine into cells and can interfere with carnitine-dependent enzymes. lohmann-information.decambridge.org This discovery was pivotal, as it explained why the use of the DL-racemic mixture could lead to a depletion of the body's natural L-carnitine stores, potentially inducing a deficiency state. oregonstate.edu

Table 1: Timeline of Key Events in Understanding Carnitine's Isomers

| Year | Discovery/Event | Significance |

|---|---|---|

| 1905 | Carnitine is first isolated from muscle tissue. lohmann-information.de | Marks the initial discovery of the compound. |

| 1927 | The chemical structure of carnitine is elucidated. lohmann-information.denih.gov | Provides the foundational chemical knowledge of the molecule. |

| 1947 | Carnitine is identified as an essential nutrient for the mealworm (Tenebrio molitor), termed Vitamin BT. lohmann-information.de | First clue to its biological function. |

| Early 1960s | The stereospecificity is clarified; only L-carnitine is found to be biologically active. lohmann-information.de | Establishes the fundamental difference between the D and L isomers. |

| Post-1960s | Research demonstrates D-carnitine's inhibitory effects on L-carnitine's function. oregonstate.edulohmann-information.descirp.org | Leads to the understanding of the potential negative consequences of using the DL-racemic mixture. |

Seminal Discoveries and Early Methodological Approaches to DL-Carnitine Investigation

The initial phase of carnitine research was characterized by foundational discoveries and the development of rudimentary analytical techniques. Following its isolation in 1905, early studies focused on its distribution and basic properties. lohmann-information.de A significant early discovery was its role as a "vitamin" for the mealworm (Tenebrio molitor), which could not survive on a diet lacking carnitine. lohmann-information.descielo.br This led to it being named Vitamin BT. lohmann-information.descielo.br

The first potential therapeutic application was explored in 1958, using the synthetic racemic mixture, DL-Carnitine, to treat nutritional deficiencies in infants and children. karger.comnih.gov At this time, the distinction between the isomers was not yet fully understood in a clinical context.

Early methodological approaches for the investigation and quantification of DL-Carnitine were nonspecific and often cumbersome.

Bioassay: The very first method relied on the growth or survival of Tenebrio molitor larvae. The growth of larvae on a test diet was compared to those on a standard diet containing a known amount of carnitine. faimallusr.com

Colorimetric Methods: A widely used chemical method involved the esterification of carnitine and its subsequent colorimetric determination with a dye complex. However, this method was non-specific and prone to interference from other similar compounds, requiring extensive purification of the sample beforehand. faimallusr.com

Enzymatic Assays: A major breakthrough was the development of an enzymatic assay in 1964. This method utilized the enzyme carnitine acetyltransferase, which is specific to carnitine, offering significantly improved specificity and reliability over previous chemical methods. faimallusr.com

Later advancements brought forth more sophisticated techniques like gas chromatography and, eventually, tandem mass spectrometry, which allowed for highly specific and sensitive quantification of free carnitine and its various esters. faimallusr.combevital.no

Paradigm Shifts in Research Focus Regarding DL-Carnitine

The scientific inquiry into DL-Carnitine has undergone significant paradigm shifts, fundamentally altering its place in research and medicine.

The most critical shift was from viewing DL-Carnitine as a viable compound to recognizing the distinct and opposing roles of its constituent isomers. The discovery that D-carnitine antagonizes the biologically essential L-carnitine rendered the racemic mixture obsolete for most applications. oregonstate.edulohmann-information.de Research focus pivoted almost entirely to L-carnitine. This shift was driven by the understanding that administering DL-Carnitine could be counterproductive, potentially leading to the very deficiency it was meant to treat. oregonstate.eduwebmd.com

This led to a new paradigm focused on:

L-Carnitine Metabolism: Elucidating the precise roles of L-carnitine in energy metabolism, specifically its function as a carrier for fatty acids into the mitochondria for beta-oxidation. nih.govnih.gov

Carnitine Deficiency Syndromes: Identifying and understanding both primary and secondary carnitine deficiencies. The first report of a human carnitine deficiency was in 1973, which opened up a new field of clinical investigation into inborn errors of metabolism. karger.comnih.govnih.gov

Therapeutic Applications of L-Carnitine: Investigating the use of pure L-carnitine supplementation for a wide range of conditions, a stark contrast to the early, less-defined use of the DL-mixture. nih.govnih.gov

A second, parallel paradigm shift occurred in the analytical methodologies used to study carnitine. The move from non-specific bioassays and chemical tests to highly specific enzymatic and mass spectrometric methods revolutionized the field. bevital.no These advanced techniques enabled researchers to move beyond simply measuring total carnitine. They could now accurately quantify free L-carnitine and a wide array of acylcarnitine esters, providing a detailed profile of carnitine homeostasis and metabolic status in both healthy and diseased states. nih.govbevital.no This analytical evolution was crucial for diagnosing metabolic disorders and for conducting nuanced research into the effects of carnitine supplementation.

Table 2: Research Paradigm Shifts Concerning DL-Carnitine

| Old Paradigm | Driving Discoveries | New Paradigm |

|---|---|---|

| Focus on the racemic mixture DL-Carnitine as a single entity. karger.comnih.gov | Discovery of stereoisomers and the inhibitory effect of D-carnitine. oregonstate.edulohmann-information.de | Exclusive focus on the biologically active L-carnitine and its specific metabolic roles. nih.govnih.gov |

| Use of non-specific analytical methods (e.g., bioassays, colorimetry). faimallusr.com | Development of enzymatic assays and mass spectrometry. faimallusr.combevital.no | Use of highly specific and sensitive methods to profile carnitine and acylcarnitines, enabling detailed metabolic studies and diagnostics. nih.govbevital.no |

| General investigation as a "vitamin-like" growth factor. lohmann-information.descielo.br | Identification of specific carnitine deficiency disorders and its key role in fatty acid oxidation. karger.comnih.gov | Targeted research into the pathophysiology of carnitine deficiencies and the therapeutic potential of L-carnitine in specific diseases. nih.govnih.gov |

Stereochemical Considerations and Biological Implications of Dl Carnitine

Differentiating D- and L-Carnitine at the Molecular Level for Research

At the molecular level, D- and L-carnitine are enantiomers, which are non-superimposable mirror images of each other. medicalnewstoday.com This difference in three-dimensional arrangement, specifically the spatial orientation of the hydroxyl (-OH) group at the chiral center, is the basis for their distinct biological roles. creative-proteomics.com The L-isomer is the naturally occurring and biologically active form, essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway. creative-proteomics.comscielo.br The D-isomer, in contrast, is not biologically active in the same manner and can interfere with the function of L-carnitine. creative-proteomics.comscielo.br

For research purposes, distinguishing between these two isomers is paramount. Various analytical techniques are employed to separate and quantify the enantiomers in a DL-carnitine mixture. These methods include:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique that employs a chiral stationary phase to selectively interact with each enantiomer, allowing for their separation and quantification. scirp.orgcore.ac.ukscirp.org Derivatization with chiral reagents can also be used to create diastereomers that are more easily separated on a standard HPLC column. nih.govtandfonline.com

Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate the enantiomers. core.ac.uk This often requires a derivatization step to make the carnitine molecules volatile. core.ac.uk

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary tube and can be adapted with chiral selectors to differentiate between D- and L-carnitine. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR can induce chemical shift differences between the enantiomers, allowing for their identification and quantification. core.ac.ukscirp.org

The ability to accurately differentiate and quantify D- and L-carnitine is crucial for understanding the specific effects of each isomer in biological studies and for ensuring the purity of L-carnitine preparations. researchgate.net

Stereoselective Interactions of Carnitine Isomers with Biological Systems In Vitro

The distinct three-dimensional structures of D- and L-carnitine lead to stereoselective interactions with enzymes and transport proteins in biological systems. In vitro studies have been instrumental in elucidating these differences.

The carnitine shuttle system, which transports fatty acids across the inner mitochondrial membrane, relies on a series of enzymes that exhibit high stereospecificity for L-carnitine. nih.gov Key enzymes in this system include:

Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the transfer of an acyl group from coenzyme A to L-carnitine. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of L-acylcarnitine into the mitochondrial matrix. nih.gov

Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner mitochondrial membrane, CPT-II reverses the action of CPT-I, transferring the acyl group from L-carnitine to coenzyme A within the matrix. nih.gov

Research has shown that D-carnitine can act as a competitive inhibitor of these enzymes. For instance, D-carnitine has been shown to inhibit carnitine acetyltransferase (CAT), another member of the carnitine acyltransferase family. core.ac.ukgoogle.comcapes.gov.br This inhibition occurs because D-carnitine can bind to the active site of the enzyme but cannot be processed in the same way as L-carnitine, thereby blocking the enzyme's normal function. nih.gov

Similarly, the transport of carnitine into cells is mediated by specific transporters, such as the organic cation transporter OCTN2, which also demonstrates a preference for the L-isomer. conicet.gov.ar In vitro studies using rat kidney cortex slices have shown that while both L- and D-carnitine uptake is saturable, the transport system is stereospecific for L-carnitine. nih.gov D-carnitine was found to be a competitive inhibitor of L-carnitine uptake. nih.gov

| Enzyme/Transporter | Interaction with L-Carnitine | Interaction with D-Carnitine | Reference(s) |

| Carnitine Palmitoyltransferase I (CPT-I) | Substrate | Competitive Inhibitor | nih.gov |

| Carnitine Palmitoyltransferase II (CPT-II) | Substrate | Competitive Inhibitor | nih.gov |

| Carnitine Acetyltransferase (CAT) | Substrate | Competitive Inhibitor | core.ac.ukgoogle.comcapes.gov.br |

| Carnitine-Acylcarnitine Translocase (CACT) | Substrate | Inhibitor | nih.gov |

| OCTN2 Transporter | Substrate (Higher Affinity) | Substrate (Lower Affinity), Competitive Inhibitor | conicet.gov.arnih.gov |

Impact of D-Carnitine Component on L-Carnitine Biochemistry in Non-Human Models

The antagonistic effects of D-carnitine on L-carnitine biochemistry observed in vitro have significant consequences in non-human animal models. The administration of D-carnitine or DL-carnitine can lead to a depletion of the body's L-carnitine stores, inducing a state of secondary carnitine deficiency. frontiersin.orgresearchgate.net

This depletion occurs through several mechanisms:

Competitive Inhibition of Transport: D-carnitine competes with L-carnitine for reabsorption in the kidneys and uptake into tissues that rely on fatty acid oxidation, such as the heart and skeletal muscle. researchgate.net This leads to increased urinary excretion of L-carnitine and reduced intracellular concentrations.

Inhibition of Carnitine-Dependent Enzymes: By inhibiting enzymes like CPT, D-carnitine hinders the transport of long-chain fatty acids into the mitochondria. google.com This disrupts β-oxidation and cellular energy production. researchgate.net

Studies in various animal models have demonstrated the negative impacts of D-carnitine.

In a low-carnitine Nile tilapia model, D-carnitine feeding, compared to L-carnitine, led to reduced acyl-carnitine concentrations, increased lipid deposition in the liver, and induced hepatic inflammation, oxidative stress, and apoptosis. researchgate.netnih.gov The study concluded that D-carnitine is metabolized as a xenobiotic (a foreign substance) and induces lipotoxicity. researchgate.net

In rats, D-carnitine administration has been used to create a carnitine-depleted model to study the effects of carnitine deficiency. karger.com In a study on cisplatin-induced nephrotoxicity, carnitine depletion by D-carnitine aggravated kidney damage, suggesting that carnitine deficiency is a risk factor. karger.com

Research on Trypanosoma infections in rats and mice has shown that D-carnitine can inhibit parasite replication. parasite-journal.orgnih.govparasite-journal.org This effect is thought to be due to competitive inhibition of the L-carnitine metabolic pathway in the parasite, leading to altered energy metabolism. parasite-journal.orgnih.gov

| Animal Model | Key Findings on D-Carnitine Administration | Reference(s) |

| Nile Tilapia | Reduced acyl-carnitine, increased liver lipid deposition, induced hepatic inflammation, oxidative stress, and apoptosis. | researchgate.netnih.gov |

| Rats | Induced carnitine depletion, aggravated cisplatin-induced nephrotoxicity. | karger.com |

| Rats and Mice (Trypanosoma infection) | Inhibited parasite growth through competitive inhibition of L-carnitine metabolism. | parasite-journal.orgnih.govparasite-journal.org |

Enantiomeric Purity and its Significance in Biochemical Studies of DL-Carnitine

Given the antagonistic effects of D-carnitine, the enantiomeric purity of carnitine used in biochemical studies and pharmaceutical formulations is of utmost importance. creative-proteomics.comcapes.gov.brwikipedia.org The use of DL-carnitine can lead to misleading or even harmful results, as the effects of the L-isomer may be masked or counteracted by the inhibitory actions of the D-isomer. researchgate.netwikipedia.org

Ensuring enantiomeric purity is critical for:

Accurate Research Findings: To accurately study the physiological roles and therapeutic potential of L-carnitine, it is essential to use a preparation that is free from the confounding influence of D-carnitine.

Safety and Efficacy of Formulations: In nutritional supplements and pharmaceutical products, the presence of D-carnitine is undesirable as it can inhibit the beneficial effects of L-carnitine and potentially lead to carnitine deficiency. nih.govtandfonline.comcapes.gov.br

The development of sensitive and reliable analytical methods to determine the enantiomeric purity of carnitine is therefore a crucial aspect of quality control in both research and industrial settings. scirp.orgcore.ac.ukscirp.orgnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are standard methods for assessing the enantiomeric ratio of L- and D-carnitine. core.ac.uknih.gov The goal is to ensure that L-carnitine preparations have a high enantiomeric excess, meaning they contain a significantly greater proportion of the L-isomer compared to the D-isomer. google.com

Advanced Analytical Methodologies for Dl Carnitine and Its Isomers

Chromatographic Techniques for Chiral Separation of Carnitine Enantiomers (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the enantiomers of carnitine. springernature.com Enantioselective HPLC is a widely used method for both analytical and preparative purposes. springernature.com For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the carnitine molecules. researchgate.net

A study detailed a GC method with a total run time of 7 minutes for the effective screening of the enantiomeric purity of L-carnitine in various samples. nih.gov Another approach involves HPLC for the determination of D-carnitine in L-carnitine, which is particularly important in the production of L-carnitine supplements. scirp.org While Capillary Zone Electrophoresis (CZE) can also be used, HPLC is often preferred in analytical labs due to its reproducibility. scirp.org

Development of Chiral Stationary Phases for DL-Carnitine Resolution

The core of chiral separation in chromatography lies in the use of a chiral stationary phase (CSP). These phases create a chiral environment that interacts differently with the D- and L-enantiomers, leading to their separation.

Several types of CSPs have been successfully employed for the resolution of DL-carnitine:

Polysaccharide-based CSPs: Columns like Chiralcel OD-R, which is based on cellulose (B213188) derivatives, have been used to separate the enantiomers of DL-carnitine and acetyl-DL-carnitine after derivatization. researchgate.net The separation is influenced by the mobile phase composition, with a mixture of sodium perchlorate (B79767) and acetonitrile (B52724) being effective. researchgate.net

Macrocyclic Glycopeptide-based CSPs: Teicoplanin-bonded CSPs have shown the ability to directly resolve carnitine and O-acylcarnitine enantiomers. springernature.com Vancomycin-bonded phases are also utilized for the separation of various chiral compounds. springernature.com

Ligand-Exchange CSPs: A SUMICHIRAL OA-6100 column, a ligand-exchange type CSP, has been used for the direct HPLC separation of acetyl-D-carnitine in acetyl-L-carnitine (B1666533). researchgate.net The mobile phase for this separation typically contains a copper (II) salt and a perchlorate salt. researchgate.net

Cyclodextrin-based CSPs: These are commonly used in GC for chiral separations. nih.govmdpi.com For instance, a cyclodextrin-based stationary phase was used in a GC method for the enantiomeric purity screening of L-carnitine. nih.gov

Crown Ether-based CSPs: A Crownpak CR-I (+) column has been utilized in supercritical fluid chromatography for the separation of DL-amino acid enantiomers, a class of compounds structurally related to carnitine. mdpi.com

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation of carnitine enantiomers.

Derivatization Strategies for Enantiomeric Analysis of DL-Carnitine

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as detectability, volatility, or chromatographic separation. tandfonline.com For the analysis of DL-carnitine, derivatization plays a key role, particularly for improving UV detection in HPLC and enabling analysis by GC. researchgate.net

Several derivatization reagents have been employed for the enantiomeric analysis of DL-carnitine:

(+)-[1-(9-Fluorenyl)-ethyl]-chloroformate ((+)-FLEC): This chiral derivatizing agent reacts with carnitine to form diastereomers that can be separated on a standard octadecyl (C18) column. scirp.orgnih.gov This indirect method allows for the robust and precise determination of D-carnitine in L-carnitine. nih.gov

(alpha-bromo)methyl phenyl ketone: This reagent introduces a lipophilic UV chromophoric group to carnitine and acetylcarnitine, improving their retention, resolution, and UV detection in HPLC. researchgate.net

9-Anthryldiazomethane: This reagent is used to increase the interaction between carnitine enantiomers and the chiral stationary phase, as well as to enhance sensitivity. capes.gov.br

Pentafluorophenacyl trifluoromethanesulfonate: This derivatizing agent has been used in a method where carnitine and acylcarnitines are isolated by ion-exchange solid-phase extraction, derivatized, and then separated by HPLC. nih.govresearchgate.net

Conversion to β-acetoxy-γ-butyrolactone: A novel derivatization procedure for GC analysis involves the conversion of carnitine to β-acetoxy-γ-butyrolactone. nih.gov This method was optimized for high conversion and minimal racemization. nih.gov

(+)α-methyl-6-methoxy-2-naphthaleneacetyl chloride: This derivatizing agent has been used in HPLC methods to monitor the content of the R-isomer in the intermediate L-3-cyano-2-hydroxy-N,N,N-trimethyl-propanaminium during the synthesis of high-purity L-carnitine. google.com

Table 1: Derivatization Reagents for DL-Carnitine Analysis

| Derivatization Reagent | Analytical Technique | Purpose |

|---|---|---|

| (+)-[1-(9-Fluorenyl)-ethyl]-chloroformate ((+)-FLEC) | HPLC | Forms diastereomers for separation on achiral columns. scirp.orgnih.gov |

| (alpha-bromo)methyl phenyl ketone | HPLC | Improves retention, resolution, and UV detection. researchgate.net |

| 9-Anthryldiazomethane | HPLC | Increases interaction with CSP and enhances sensitivity. capes.gov.br |

| Pentafluorophenacyl trifluoromethanesulfonate | HPLC-MS | Enables separation and detection of carnitine and acylcarnitines. nih.govresearchgate.net |

| Acetic Anhydride | GC | Converts carnitine to β-acetoxy-γ-butyrolactone for volatility. nih.gov |

| (+)α-methyl-6-methoxy-2-naphthaleneacetyl chloride | HPLC | Monitors chiral purity during synthesis. google.com |

Mass Spectrometry Approaches for Carnitine Isomer Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the sensitive and specific determination of carnitine and its esters. bevital.no The introduction of MS has enabled the measurement of free carnitine along with various carnitine esters, which has been instrumental in fields like newborn screening for metabolic disorders. bevital.no

Tandem Mass Spectrometry (MS/MS) for DL-Carnitine Quantification in Complex Matrices

Tandem mass spectrometry (MS/MS) has become a cornerstone for the quantification of carnitine and acylcarnitines in complex biological matrices such as blood, plasma, and tissues. bevital.noscielo.org.co This technique offers high sensitivity and specificity, allowing for the detection of numerous acylcarnitine species. nih.gov

In MS/MS analysis of acylcarnitines, a common characteristic is the presence of a prominent fragment ion at m/z 85, which is often used for quantification. nih.gov The acylcarnitine profile obtained through MS/MS is valuable for identifying inborn errors of metabolism. bevital.no However, standard MS/MS methods have limitations, including the inability to distinguish between constitutional isomers. nih.govresearchgate.net To address this, coupling liquid chromatography with MS/MS (LC-MS/MS) allows for the separation of these isomers prior to detection, enhancing the accuracy of quantification. nih.govnih.gov

A validated UHPLC-MS/MS second-tier method has been described for the quantification of total carnitine, free carnitine, and acylcarnitines, providing high accuracy and precision and the ability to separate constitutional isomers. bevital.no

Isotopic Dilution Mass Spectrometry for Precision Measurement

Isotope dilution mass spectrometry is a highly accurate method for the quantification of analytes. This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The ratio of the unlabeled (endogenous) to the labeled analyte is then measured by mass spectrometry.

This method is frequently used for the precise measurement of free carnitine and acylcarnitines in various biological samples, including serum and dried blood spots. researchgate.netnih.gov The use of isotopic labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.net For instance, a method using hydrophilic interaction liquid chromatography (HILIC) combined with ESI-MS/MS and isotopic dilution has been validated for the measurement of free carnitine and twelve acylcarnitines in human serum. researchgate.net

Liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry (LC/ESI-itMS2) has been evaluated for its high isotopic precision in the analysis of [13C]palmitoylcarnitine, demonstrating a linear response and high precision even at low isotopic enrichments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment of DL-Carnitine

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and purity of chemical compounds. sigmaaldrich.comeurl-pesticides.eu It is based on the interaction of atomic nuclei with an external magnetic field. mdpi.com While less sensitive than mass spectrometry, NMR offers high precision and accuracy, making it a valuable tool for both qualitative and quantitative analysis. eurl-pesticides.eunih.gov

In the context of DL-carnitine, ¹H NMR spectroscopy can be used for structural identification by analyzing proton chemical shifts, coupling constants, and signal multiplicities. mdpi.com It can help differentiate between isomeric forms and identify impurities. mdpi.com

Quantitative NMR (qNMR) has emerged as a robust method for determining the absolute concentration and purity of compounds without the need for analyte-specific reference standards. mdpi.com This is achieved by comparing the signal of the analyte to that of a known internal standard. mdpi.com For example, the purity of O-palmitoyl-dl-carnitine hydrochloride has been evaluated using ¹H NMR spectroscopy. researchgate.net The non-destructive nature of NMR allows for samples to be preserved for future measurements. eurl-pesticides.eu

Table 2: Comparison of Analytical Techniques for DL-Carnitine

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| HPLC | Chiral separation | High resolution, reproducible. scirp.org | May require derivatization for detection. researchgate.net |

| GC | Chiral separation | Fast analysis times. nih.gov | Requires derivatization for volatility. researchgate.net |

| MS/MS | Quantification in complex matrices | High sensitivity and specificity. bevital.no | Cannot always distinguish isomers without chromatography. nih.gov |

| Isotope Dilution MS | Precision measurement | High accuracy and precision. researchgate.net | Requires synthesis of labeled standards. |

| NMR | Structural elucidation and purity assessment | Non-destructive, provides structural detail, quantitative. sigmaaldrich.commdpi.com | Lower sensitivity compared to MS. nih.gov |

Capillary Electrophoresis (CE) for Carnitine Enantiomer Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of carnitine enantiomers, D- and L-carnitine. Due to their identical charge-to-mass ratios, enantiomers cannot be separated by standard CE, which relies on differences in electrophoretic mobility. wvu.edu Therefore, chiral separation in CE necessitates the introduction of a chiral selector into the running buffer. wvu.edufuture4200.com This direct approach is the most common, where the selector interacts transiently and selectively with the enantiomers to form diastereoisomeric complexes with different effective mobilities, thus enabling their separation. wvu.edu

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for carnitine enantioseparation due to their ability to form inclusion complexes and their favorable properties like low UV absorbance and water solubility. wvu.educsic.es Specific examples include dimethyl-β-cyclodextrin (DM-β-CD) and succinyl-gamma-CD. wvu.edunih.gov For instance, a successful separation has been reported using 50mM DM-β-CD in a 20mM phosphate (B84403) buffer at pH 4.3. wvu.edu

To enhance detection, especially when using UV detectors, derivatization of carnitine is often employed. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which attaches a chromophore to the carnitine molecules, improving their detectability. nih.govnih.gov

The coupling of CE with mass spectrometry (CE-MS) significantly boosts the sensitivity and selectivity of the analysis. csic.es This hyphenated technique provides structural information and allows for lower detection limits. For example, a CE-MS/MS method using an ion trap analyzer achieved a 100-fold increase in sensitivity for D-carnitine compared to UV detection, with a limit of detection (LOD) of 100 ng/g. nih.govresearchgate.net To prevent non-volatile chiral selectors like CDs from contaminating the mass spectrometer's ion source, techniques such as partial filling of the capillary with the chiral selector are utilized. csic.esnih.govresearchgate.net

The table below summarizes various conditions used in the CE separation of carnitine enantiomers.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Selector | Dimethyl-β-cyclodextrin (DM-β-CD) nih.gov | Succinyl-gamma-CD csic.esnih.gov | Heptakis-(6-sulfo)-β-CD csic.es |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC) nih.gov | 9-fluorenylmethyl chloroformate (FMOC) nih.gov | Not specified csic.es |

| Buffer | Triethanolamine-modified buffer nih.gov | 0.5 M Ammonium (B1175870) formate (B1220265) (pH 2.5) csic.es | 10 mM Ammonium acetate (B1210297) (pH 5.8) csic.es |

| Detection | UV Detection nih.gov | Electrospray-MS/MS nih.gov | ESI-MS csic.es |

| Key Finding | Resolution of 1.2 between D- and L-carnitine was achieved. nih.gov | Achieved a 100-fold sensitivity enhancement over UV detection. nih.govresearchgate.net | Enabled separation of omeprazole (B731) enantiomers, demonstrating selector utility. csic.es |

Integration of Multiple Analytical Platforms for Comprehensive DL-Carnitine Analysis

A single analytical technique is often insufficient to capture the complete chemical profile of a complex biological or food matrix. Therefore, the integration of multiple analytical platforms is increasingly employed for a comprehensive analysis of DL-carnitine and related metabolites. nih.gov This approach combines the strengths of various techniques to overcome their individual limitations, providing a more complete and reliable understanding of the sample. nih.gov

Commonly integrated platforms for metabolomics and comprehensive analysis include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis-mass spectrometry (CE-MS). researchgate.netactascientific.com For instance, while LC-MS is a workhorse for non-volatile and thermally labile compounds like carnitine, GC-MS can analyze volatile compounds that may be present in the same sample matrix. actascientific.combevital.no CE-MS offers high separation efficiency for charged species and is particularly advantageous for chiral separations, as discussed previously. csic.esresearchgate.net

The power of this integrated approach lies not just in running multiple instruments, but in the subsequent data fusion using chemometric tools. nih.gov Multivariate statistical methods such as multi-block principal component analysis (MB-PCA) and multi-block partial least squares (MB-PLS) are used to combine datasets from different platforms. nih.gov This integration can lead to models with better predictive power and improved biological or chemical interpretability than models built from a single data source. nih.gov

An application of this integrated concept can be seen in studies that combine pharmacokinetics with metabolomics. frontiersin.org In one such study analyzing the effects of a drug, a comprehensive metabolomics method using HPLC-MS/MS identified significant correlations between DL-carnitine levels and the concentration of the drug's active metabolite. frontiersin.org This highlights how integrating different analytical approaches can reveal complex interactions between endogenous molecules and external substances. The combination of separation techniques with various detectors (e.g., LC-PDA-MS) further enhances the quality and quantity of information obtained from a single analysis. actascientific.com

The table below illustrates how different analytical platforms can be combined for comprehensive analysis.

| Analytical Platform 1 | Analytical Platform 2 | Data Integration Method | Application Area | Rationale for Integration |

| Volatile Organic Compounds (VoCs) by GC-MS nih.gov | Small Molecule Metabolites (SMM) by LC-MS nih.gov | Multi-block Principal Component Analysis (MB-PCA) nih.gov | Food Spoilage Detection nih.gov | To combine information on volatile and non-volatile markers for a more robust spoilage model. nih.gov |

| Pharmacokinetics (PK) by HPLC-MS/MS frontiersin.org | Metabolomics by HPLC-MS/MS frontiersin.org | Correlation analysis, Partial Least Squares (PLS) frontiersin.org | Drug Response Prediction frontiersin.org | To link drug exposure levels with changes in endogenous metabolite profiles, including carnitine. frontiersin.org |

| Capillary Electrophoresis (CE) researchgate.net | Tandem Mass Spectrometry (MS/MS) researchgate.net | Hyphenation (CE-MS/MS) researchgate.net | Food Supplement Analysis researchgate.net | To achieve high-selectivity chiral separation (CE) with unequivocal identification and quantification (MS/MS). researchgate.net |

| Liquid Chromatography (LC) actascientific.com | Multiple Detectors (PDA, MS, NMR) actascientific.com | Hyphenation (e.g., LC-PDA-MS) actascientific.com | Pharmaceutical Analysis actascientific.com | To gain simultaneous information on purity (PDA), mass (MS), and structure (NMR) of analytes. actascientific.com |

Mechanistic Investigations of D Carnitine Interactions in Model Systems

D-Carnitine as a Competitive Antagonist of L-Carnitine Transport Systems (e.g., OCTN2)

D-carnitine acts as a competitive antagonist to the transport of L-carnitine, primarily by interacting with the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. nih.gov This transporter is vital for the uptake and retention of L-carnitine in tissues with high energy demands, such as skeletal and heart muscle. nih.govnih.govahajournals.org The antagonistic action of D-carnitine can lead to a deficiency of L-carnitine within cells, thereby impairing metabolic processes that depend on it. scielo.br

Studies have shown that D-carnitine interferes with the L-carnitine transport system. nih.gov For instance, research on renal brush border membrane vesicles in rats demonstrated that D-carnitine at a concentration of 0.5 µM can inhibit the uptake of L-carnitine. medchemexpress.com Furthermore, the inhibitory effect of D-carnitine on L-carnitine uptake has been observed in human cell lines, including primary human limbal and conjunctival epithelium cells. medchemexpress.com This competitive inhibition is a key aspect of the adverse biological effects attributed to D-carnitine. researchgate.net

Molecular Binding Kinetics and Thermodynamics of D-Carnitine to Transporters

The interaction between D-carnitine and the OCTN2 transporter has been characterized by its binding affinity. While L-carnitine is transported with high affinity, D-carnitine also binds to the transporter, albeit with a lower affinity. conicet.gov.ar Kinetic studies have estimated the Michaelis-Menten constant (Km) for OCTN2-mediated L-carnitine transport to be in the range of 4 to 20 µM. conicet.gov.ar In contrast, D-carnitine is transported with a higher Km value of 10.9 μM, indicating a reduced affinity of the transporter for this isomer. conicet.gov.ar This difference in affinity underscores the competitive nature of the inhibition.

Further research has explored the inhibitory potential of various compounds on OCTN2. In OCTN2-transfected cells, drugs like cortisone, enalapril, mildronate, and spironolactone (B1682167) have been shown to significantly inhibit carnitine uptake. ahajournals.org Molecular docking analyses have also been employed to confirm the competitive inhibitory mechanism of certain drugs, such as etoposide, on OCTN2. nih.gov

Kinetic Studies of D-Carnitine Inhibition on L-Carnitine Uptake in Cell Lines

Kinetic studies in various cell lines have provided quantitative data on the inhibitory effect of D-carnitine on L-carnitine uptake. Lineweaver-Burk plots have demonstrated competitive inhibition in motor neuron-like NSC-34 cell lines. nih.gov In these cells, the presence of organic cationic compounds, including D-carnitine analogues, competitively inhibited L-carnitine uptake. nih.gov

In human pulmonary epithelial cell lines, such as A549 and Calu-3, D-carnitine has been shown to strongly inhibit acetyl-l-carnitine (B1666533) uptake. mdpi.com The inhibition was more pronounced in primary human alveolar type I-like epithelial cells and the A549 cell line compared to other cell lines tested. mdpi.com Similarly, in Caco-2 cells, a model for intestinal absorption, L-carnitine uptake was competitively inhibited by other organic cations. physiology.org The kinetic parameters from these studies confirm the role of D-carnitine as a competitive inhibitor of L-carnitine transport.

Interactive Data Table: Kinetic Parameters of L-Carnitine Transport and Inhibition

| Transporter/Cell Line | Substrate | Km (µM) | Inhibitor | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|---|---|

| hOCTN2 | L-Carnitine | 4.34 | D-Carnitine | Competitive | - | nih.gov |

| OCTN2 | L-Carnitine | 4-20 | - | - | - | conicet.gov.ar |

| OCTN2 | D-Carnitine | 10.9 | - | - | - | conicet.gov.ar |

| A549 Cells | Acetyl-l-carnitine | 17.7 | D-Carnitine | Competitive | - | mdpi.com |

| Calu-3 Cells | Acetyl-l-carnitine | 35.4 | D-Carnitine | Competitive | - | mdpi.com |

| Caki-1 Cells | L-Carnitine | 15.90 | Ipratropium Bromide | - | IC50: 95 | nih.gov |

| Caco-2 Cells | L-Carnitine | 14.07 | Valproate | Competitive | - | physiology.org |

| NSC-34 (WT) | L-Carnitine | - | Metformin, DPH, Quinidine, Pyrilamine | Competitive | - | nih.govresearchgate.net |

| NSC-34 (MT) | L-Carnitine | - | Metformin, DPH, Quinidine, Pyrilamine | Competitive | - | nih.govresearchgate.net |

Impact of D-Carnitine on Mitochondrial Fatty Acid Oxidation Pathways (e.g., CPT-I, CPT-II)

D-carnitine can negatively affect mitochondrial fatty acid oxidation by inhibiting key enzymes in the carnitine shuttle system, namely carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). researchgate.net This system is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. frontiersin.orgnih.gov Inhibition of these enzymes by D-carnitine can lead to reduced energy production from fats and an accumulation of lipids. researchgate.net

Enzyme Kinetic Analysis of Carnitine Palmitoyltransferase Inhibition by D-Carnitine

Enzyme kinetic studies have revealed the inhibitory effects of D-carnitine and its analogs on CPT enzymes. While L-carnitine is the natural substrate, D-carnitine can act as an inhibitor. researchgate.net For example, D,L-palmitoylcarnitine has been shown to almost completely inhibit CPT in patients with CPT deficiency, while only inhibiting about 55% of the normal activity in controls. nih.gov This suggests that CPT II is particularly sensitive to inhibition by fatty acid metabolites. nih.gov

The sensitivity of CPT I and CPT II to inhibitors can differ. For instance, L-aminocarnitine inhibits both isoenzymes, but with different potencies; CPT II is significantly more sensitive than CPT I. nih.govresearchgate.net In contrast, malonyl-CoA is a potent inhibitor of CPT I but has little effect on CPT II. nih.govresearchgate.net These differential sensitivities are crucial for understanding the specific metabolic consequences of CPT inhibition.

Interactive Data Table: Inhibition of Carnitine Palmitoyltransferases

| Enzyme | Inhibitor | Kd/Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Human Muscle CPT I | L-Aminocarnitine | 3800 | - | nih.govresearchgate.net |

| Human Muscle CPT II | L-Aminocarnitine | 21.3 | Mixed | nih.govresearchgate.net |

| Human Muscle CPT I | Malonyl-CoA | 0.5 | - | nih.govresearchgate.net |

| CPT II (P50H variant) | R-Amino carnitine | 3-fold lower than WT | Competitive | mdpi.com |

| CPT II (S113L variant) | R-Amino carnitine | 3-fold lower than WT | Competitive | mdpi.com |

| CPT II (Y479F variant) | R-Amino carnitine | 1.5-fold weaker than WT | Competitive | mdpi.com |

Effects on Acetyl-CoA Flux in Isolated Mitochondria

The regulation of the acetyl-CoA pool within mitochondria is critical for cellular energy balance. mdpi.com L-carnitine plays a role in buffering the acetyl-CoA/CoA ratio by forming acetyl-L-carnitine, which can be transported out of the mitochondria. mdpi.comnih.gov This process is important for preventing the end-product inhibition of enzymes like pyruvate (B1213749) dehydrogenase (PDH) and allowing glycolysis to proceed. mdpi.comnih.gov

Influence of D-Carnitine on Cellular Bioenergetics in In Vitro Models (e.g., ATP production, oxygen consumption)

The inhibitory effects of D-carnitine on L-carnitine transport and fatty acid oxidation ultimately impact cellular bioenergetics, including ATP production and oxygen consumption. By limiting the availability of fatty acids for β-oxidation, D-carnitine can lead to a decrease in the rate of oxidative phosphorylation and, consequently, ATP synthesis. researchgate.net

In vitro studies have demonstrated the consequences of D-carnitine on cellular energy metabolism. For example, in colorectal cancer cells, treatment with L-carnitine and acetyl-L-carnitine was found to modulate cellular bioenergetics and induce oxidative stress. mdpi.com While this study focused on the effects of the L-isomer, it highlights the central role of carnitine in cellular energy production. The presence of D,L-carnitine has been shown to improve mitochondrial function and protect against ischemia-reperfusion injury in isolated rat hearts, suggesting a complex interplay of the isomers in certain pathological conditions. nih.gov However, in other models, D-carnitine feeding has been associated with increased glycolysis and amino acid degradation to compensate for impaired fatty acid oxidation and maintain energy homeostasis. researchgate.netcambridge.org This shift in substrate utilization reflects the cell's attempt to adapt to the bioenergetic stress imposed by D-carnitine.

Role of D-Carnitine in Modulating Intracellular Carnitine Pools in Cellular and Animal Models

The administration of D-carnitine has been shown to significantly impact the intracellular balance of carnitine and its derivatives. This is primarily due to its role as a competitive inhibitor of L-carnitine transport and utilization, leading to a state of induced L-carnitine deficiency in various tissues. cambridge.orgscbt.com

The primary transporter responsible for the uptake of L-carnitine from the bloodstream into cells is the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene. nih.govmdpi.com While L-carnitine is the physiological substrate for OCTN2, D-carnitine can also interact with this transporter. nih.gov Studies using human embryonic kidney (HEK)293 cells expressing hOCTN2 have demonstrated that D-carnitine is transported, albeit with a lower affinity (K_m = 10.9 µM) compared to L-carnitine (K_m = 4.3 µM). nih.gov This competitive interaction at the transporter level is a key mechanism by which D-carnitine administration leads to reduced intracellular L-carnitine levels. By competing for the same transport system, D-carnitine effectively hinders the uptake of the biologically active L-isomer. cambridge.org

Animal models have provided further evidence of D-carnitine's ability to deplete intracellular L-carnitine pools. In a study involving weanling and adult rats, intraperitoneal injection of D-carnitine over 40 days resulted in a statistically significant depletion of free and total L-carnitine in skeletal muscle after 15 days of treatment. nih.gov This highlights the direct impact of D-carnitine on tissue-specific carnitine stores.

Further investigations in a low-carnitine Nile tilapia model, established by inhibiting endogenous carnitine synthesis, have offered a clearer picture of the functional differences between the L- and D-isomers. scielo.brcambridge.org In this model, fish fed a diet supplemented with D-carnitine exhibited a significant reduction in acyl-carnitine concentrations compared to those fed L-carnitine. scielo.brjmb.or.kr This suggests that not only does D-carnitine impede L-carnitine uptake, but it also disrupts the normal acylation processes necessary for fatty acid metabolism. The study reported that D-carnitine feeding led to increased lipid deposition in the liver, indicating impaired fatty acid oxidation resulting from the altered carnitine pool. scielo.brjmb.or.kr

The table below summarizes key research findings on the modulation of intracellular carnitine pools by D-carnitine in various model systems.

| Model System | Key Findings | Reference(s) |

| Human Embryonic Kidney (HEK)293 Cells | D-carnitine is transported by hOCTN2 with a lower affinity than L-carnitine, demonstrating competitive inhibition. | nih.gov |

| Rat Skeletal Muscle | Intraperitoneal injection of D-carnitine led to a significant depletion of free and total L-carnitine levels after 15 days. | nih.gov |

| Low-Carnitine Nile Tilapia | Dietary D-carnitine reduced acyl-carnitine concentrations and increased liver lipid deposition compared to L-carnitine. | scielo.brjmb.or.kr |

| Rat Renal Brush Border Membrane Vesicles | D-carnitine inhibits the uptake of L-carnitine. | mdpi.com |

| Human Corneal and Conjunctival Epithelial Cells | D-carnitine inhibits the uptake of L-carnitine in a concentration-dependent manner. | mdpi.com |

These findings collectively demonstrate that D-carnitine actively modulates intracellular carnitine pools by competitively inhibiting the transport of L-carnitine, which can lead to a functional deficiency of L-carnitine and subsequent disruptions in lipid metabolism.

Interaction of D-Carnitine with other Metabolic Enzymes Beyond Fatty Acid Metabolism

While the primary disruptive effect of D-carnitine is on fatty acid metabolism through the inhibition of L-carnitine transport and function, evidence from model systems suggests that its influence extends to other metabolic pathways. These interactions can be both direct, through competitive inhibition of specific enzymes, and indirect, as a consequence of the metabolic shift induced by impaired fatty acid oxidation.

A significant direct interaction of D-carnitine is its competitive inhibition of carnitine acetyltransferase (CAT). nih.govwikipedia.org This enzyme is crucial for buffering the acetyl-CoA to CoA ratio within the mitochondrial matrix and for the transport of acetyl groups out of the mitochondria. oregonstate.edu By competitively inhibiting CAT, D-carnitine can disrupt the balance of acetyl-CoA, which is a central molecule in metabolism, linking glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org This inhibition can lead to a reduction in the burning of fatty acids and the mitochondrial transport of long-chain fatty acids.

In addition to its direct effects, D-carnitine administration can cause broader, indirect shifts in cellular metabolism. A study using a low-carnitine Nile tilapia model revealed that D-carnitine feeding led to increased glycolysis and amino acid degradation. cambridge.orgmdpi.com In the liver of these fish, there was a higher expression of the glycolytic enzymes phosphofructokinase and pyruvate kinase in the D-carnitine fed group. mdpi.com This suggests that when fatty acid oxidation is compromised due to D-carnitine-induced L-carnitine deficiency, cells may upregulate alternative energy-producing pathways like glycolysis to maintain energy homeostasis. cambridge.orgmdpi.com The metabolomic analysis from this study further supported this, showing that D-carnitine feeding increased glycolysis, protein metabolism, and the activity of the tricarboxylic acid cycle. cambridge.orgmdpi.com

Furthermore, in a study on Trypanosoma, it was suggested that D-carnitine might interfere with pyruvate kinase activity, thereby affecting ATP production. While this was observed in a protozoan model, it raises the possibility of D-carnitine interacting with key glycolytic enzymes in other organisms as well.

The table below summarizes the observed interactions of D-carnitine with metabolic enzymes and pathways beyond its primary effect on fatty acid transport.

| Enzyme/Pathway | Model System | Observed Effect | Mechanism | Reference(s) |

| Carnitine Acetyltransferase (CAT) | In vitro / various | Competitive inhibition | Direct competition with L-carnitine for the enzyme's active site. | nih.govwikipedia.org |

| Glycolysis (Phosphofructokinase, Pyruvate Kinase) | Low-Carnitine Nile Tilapia | Increased expression and activity | Indirect metabolic shift to compensate for impaired fatty acid oxidation. | cambridge.orgmdpi.com |

| Amino Acid Degradation | Low-Carnitine Nile Tilapia | Increased | Indirect metabolic adaptation to maintain energy homeostasis. | cambridge.orgmdpi.com |

| Pyruvate Kinase | Trypanosoma | Potential interference/inhibition | Putative interference in enzyme activity, affecting ATP production. |

Synthetic and Chemoenzymatic Approaches to Dl Carnitine

Classical Chemical Synthesis Routes for DL-Carnitine Production

The industrial production of carnitine has historically relied on chemical synthesis, which typically yields a racemic mixture of its two enantiomers, D- and L-carnitine, referred to as DL-carnitine. frontiersin.orgnih.gov These methods are often favored for their use of inexpensive and readily available starting materials. frontiersin.orgresearchgate.net

Racemic Synthesis Strategies and Yield Optimization

A prevalent strategy for synthesizing DL-carnitine begins with epichlorohydrin (B41342) and trimethylamine (B31210). frontiersin.orgresearchgate.net This reaction forms an epoxide intermediate, which is subsequently converted to a chlorohydrin. The process continues with the introduction of a cyano group, typically using potassium cyanide, which displaces the chloride. Acidic hydrolysis of the resulting cyano compound then yields DL-carnitine. google.com

Epichlorohydrin + Trimethylamine → 1-chloro-2-hydroxy-4-(trimethylammonio)butane chloride google.com

Displacement of Chloride with Cyanide → 1-cyano-2-hydroxy-4-(trimethylammonio)butane

Acidic Hydrolysis → DL-Carnitine google.com

Table 1: Key Reactants in Classical Racemic Synthesis

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Epichlorohydrin | Trimethylamine | 1-chloro-2-hydroxy-4-(trimethylammonio)butane | DL-Carnitine |

Stereoselective Synthesis of Carnitine Precursors Leading to DL-Carnitine

While the goal of stereoselective synthesis is typically to produce a single enantiomer (predominantly L-carnitine for biological applications), the methodologies developed can be adapted to produce either the R- or S-enantiomer. researchgate.netgoogle.com By combining the separately synthesized enantiomers, a racemic DL-carnitine mixture can be obtained. These routes often start from a chiral pool molecule or use a chiral auxiliary.

For instance, a stereoselective synthesis for R-(-)-carnitine has been developed using achiral glycerol (B35011) as the starting material. google.comnih.gov Similarly, L-carnitine can be synthesized enantioselectively from (S)-3-hydroxybutyrolactone. google.com Another approach involves the asymmetric reduction of ethyl γ-chloroacetoacetate, catalyzed by chiral oxazaborolidines, to yield ethyl R-3-hydroxy-4-chlorobutyrate, a key precursor for L-carnitine. researchgate.net By selecting the appropriate enantiomer of the starting material or catalyst, either the R- or S-carnitine precursor can be synthesized. Mixing these pure enantiomers in equal measure results in the formation of DL-carnitine.

Chemoenzymatic Methods for DL-Carnitine Production and Resolution

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts (enzymes). These approaches are used both to resolve racemic mixtures produced by classical synthesis and to synthesize L-carnitine directly from achiral precursors. frontiersin.orgnih.gov

Enzymatic Resolution of Racemic Carnitine Esters

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. libretexts.org In this process, an enzyme selectively acts on one enantiomer, converting it into a different compound, which can then be easily separated from the unreacted enantiomer. tamu.edu For carnitine, this typically involves the enzymatic hydrolysis of a racemic ester of DL-carnitine.

Lipases are common enzymes used for this purpose. For example, a lipase (B570770) can selectively hydrolyze the ester of L-carnitine (e.g., L-carnitine acetate) while leaving the D-carnitine ester largely unreacted. The resulting L-carnitine and the unreacted D-carnitine ester can then be separated based on their different physical properties. This method allows for the isolation of both D- and L-carnitine from the initial racemic mixture.

Table 2: Principles of Enzymatic Resolution

| Process | Description | Key Enzyme Class | Outcome |

|---|

Biocatalytic Approaches to Carnitine Synthesis from Achiral Precursors

A more direct and often more environmentally friendly approach is the use of microorganisms or isolated enzymes to synthesize L-carnitine from achiral starting materials. frontiersin.orgresearchgate.net This avoids the production of the unwanted D-enantiomer altogether.

Several achiral precursors can be converted into L-carnitine through highly regio- and enantioselective biotransformations. frontiersin.orgresearchgate.net Common substrates include:

Crotonobetaine: This is a primary substrate used in microbial fermentation. nih.gov Various bacteria, such as those from the Escherichia and Proteus genera, possess the enzyme crotonobetaine reductase, which converts crotonobetaine to γ-butyrobetaine. nih.gov This is followed by stereospecific hydroxylation to L-carnitine by γ-butyrobetaine hydroxylase. wikipedia.orgcreative-proteomics.com

γ-Butyrobetaine: The direct hydroxylation of γ-butyrobetaine to L-carnitine is catalyzed by γ-butyrobetaine hydroxylase (BBOX), an enzyme found in various organisms, including the fungus Neurospora crassa. wikipedia.orgcreative-proteomics.comgoogle.com

3-Dehydrocarnitine: The enzymatic reduction of this achiral ketone precursor using carnitine dehydrogenase yields L-carnitine. nih.govcapes.gov.br This reaction requires a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and systems for cofactor regeneration are crucial for the process's efficiency. nih.govcapes.gov.br

These biocatalytic methods are praised for their high stereospecificity and for operating under mild conditions, which reduces energy consumption and waste generation compared to classical chemical routes. researchgate.netresearchgate.net

Advanced Purification and Crystallization Techniques for DL-Carnitine

Following synthesis or resolution, DL-carnitine must be purified to remove unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques are essential to achieve the high purity required for various applications.

Common purification methods include:

Ion Exchange Chromatography: This technique is effective for separating carnitine from non-ionic impurities and for removing precursor molecules like crotonobetaine. google.comgoogle.com Anion exchange resins can be used to selectively adsorb adducts of impurities, allowing the purified carnitine to pass through. google.com

Crystallization and Recrystallization: Crystallization is a critical step for obtaining high-purity DL-carnitine in a solid, stable form. google.com The choice of solvent is crucial; solvents like isopropanol (B130326) and acetone (B3395972) are often used. google.com Recrystallization, the process of dissolving the crystals in a solvent and then allowing them to reform, can further enhance purity. google.com By carefully controlling parameters such as cooling rate and concentration, the crystal size and morphology can be managed. google.com

Solvent Replacement and Concentration: Techniques involving the concentration of the carnitine solution followed by solvent replacement can be employed to induce crystallization and improve the yield and purity of the final product. google.com

These purification steps are vital to ensure the quality and stability of the final DL-carnitine product.

Development of Novel Synthetic Analogues and Derivatives of DL-Carnitine for Research Purposes

The development of novel synthetic analogues and derivatives of DL-carnitine is a focused area of research aimed at elucidating the structure-activity relationships of carnitine and its role in various physiological processes. These synthetic modifications are designed to probe the interactions of carnitine with enzymes and transporters, as well as to investigate potential therapeutic applications. The primary focus of these research efforts has been on the synthesis of long-chain acyl carnitine esters and cyclic analogues.

A notable area of investigation has been the synthesis of a series of long-chain acyl carnitine esters to explore their effects on coronary circulation. In these studies, the isopropyl ester of DL-carnitine and a range of its fatty acid derivatives, with acyl chain lengths varying from C8 to C30, have been synthesized. The research aimed to establish a relationship between the fatty acid chain length and the compound's vasodilator activity. The findings from these studies have provided valuable insights into the potential of these derivatives as cardiovascular research tools. For instance, it was observed that increasing the fatty acid chain length from octanoyl (C8) to palmitoyl (B13399708) (C16) resulted in a corresponding increase in vasodilator potency in isolated rat hearts. oup.com The C20 derivative exhibited a longer-lasting vasodilatory effect. oup.com Interestingly, further increasing the chain length to C30 led to a diminished dilator response that was preceded by vasoconstriction, indicating a complex structure-activity relationship. oup.com

The synthesis of these long-chain acyl carnitine esters typically involves the reaction of DL-carnitine with the corresponding fatty acid, often activated as an acyl chloride or anhydride, in a suitable solvent system. The purification of the final products is a critical step to ensure the removal of any unreacted starting materials and byproducts, which could interfere with biological assays.

In addition to linear acyl esters, research has also been directed towards the synthesis of cyclic analogues of carnitine. While much of this work has focused on the L-enantiomer, the synthetic strategies could potentially be applied to the racemic mixture. nih.govnih.gov These rigid structures are designed to understand the conformational requirements for binding to carnitine-dependent enzymes and transporters. nih.gov

The table below summarizes key research findings on some of the developed DL-carnitine derivatives.

| Derivative Name | Acyl Chain Length | Key Research Finding |

| Octanoyl-DL-carnitine ester | C8 | Exhibited coronary vasodilator activity. oup.com |

| Palmitoyl-DL-carnitine ester | C16 | Showed increased vasodilator potency compared to the C8 ester. oup.com |

| Eicosanoyl-DL-carnitine ester | C20 | Produced a longer-lasting vasodilation effect. oup.com |

| Triacontanoyl-DL-carnitine ester | C30 | Displayed a small dilator response preceded by vasoconstriction. oup.com |

Biochemical Pathways Influenced by Dl Carnitine Isomers Focus on Fundamental Processes

Modulation of Lipid Metabolism by D-Carnitine Component in Cellular Systems.researchgate.netcambridge.orgnih.gov

The D-carnitine isomer, when present, significantly alters lipid metabolism. researchgate.netcambridge.org It is considered a xenobiotic, a foreign substance to living organisms, that can induce lipotoxicity, a condition of cellular damage from excess lipid accumulation. cambridgecore.org

D-Carnitine has been shown to competitively inhibit the action of L-Carnitine. mdpi.comlohmann-information.de This inhibition can disrupt the normal process of fatty acid transport into the mitochondria, which is a critical step for beta-oxidation. Research indicates that D-Carnitine can inhibit carnitine palmitoyltransferase (CPT), the enzyme responsible for conjugating fatty acids to carnitine for mitochondrial entry. nih.govresearchgate.netnih.gov

In a study using a low-carnitine Nile tilapia model, dietary D-carnitine intake led to reduced acyl-carnitine concentrations in the body and induced lipid accumulation in the liver. cambridge.org This suggests that D-carnitine impairs the transport and subsequent oxidation of fatty acids, leading to their redirection towards esterification and storage as triglycerides. cambridge.orgscielo.org.co Interestingly, the same study noted that while D-carnitine treatment was associated with higher mRNA expression of CPT1α and acyl-CoA oxidase (ACO) in the liver, it also resulted in greater lipid deposition. cambridge.org This could indicate a compensatory, albeit ineffective, upregulation of genes involved in beta-oxidation in response to the metabolic disruption caused by D-carnitine.

| Parameter | Effect of D-Carnitine | Model System | Reference |

| Fatty Acid Transport | Inhibits L-Carnitine's function | General | mdpi.comlohmann-information.de |

| Carnitine Palmitoyltransferase (CPT) | Competitively inhibits | General | nih.govresearchgate.netnih.gov |

| Acyl-Carnitine Concentration | Reduced | Nile Tilapia | cambridge.org |

| Liver Lipid Content | Increased | Nile Tilapia | cambridge.org |

| CPT1α and ACO mRNA Expression | Increased | Nile Tilapia Liver | cambridge.org |

The influence of DL-Carnitine on ketone body metabolism is multifaceted. L-Carnitine is known to play a role in modulating ketogenesis. mdpi.com In states of carnitine deficiency, the transport of long-chain fatty acids into the mitochondria is impaired, which can limit the production of ketone bodies. mdpi.com